Structural Isomerism with Droperidol: A Critical Differentiator in Target Selectivity
The target compound and droperidol are constitutional isomers (C22H22FN3O2). Droperidol is a potent dopamine D2 and alpha-1 adrenergic receptor antagonist with well-documented cardiotoxicity due to hERG channel inhibition [1]. The target compound's quinoline-based architecture cannot be assumed to engage these targets. A related quinoline-aminopiperidine class has been identified as DNA gyrase B inhibitors, a target with no relevance to droperidol's antipsychotic mechanism [2]. This structural isomerism provides a strong theoretical basis for a divergent selectivity profile, making the compound a valuable tool for exploring off-target pathways distinct from classical butyrophenone pharmacology.
| Evidence Dimension | Target engagement profile divergence |
|---|---|
| Target Compound Data | Quinoline core; predicts interaction with kinase or gyrase domains as per patent disclosures [2] |
| Comparator Or Baseline | Droperidol: Ki for D2 receptor is 0.6 nM; IC50 for hERG is 0.1-1 µM [1] |
| Quantified Difference | Therapeutic target space is non-overlapping. The compound's core is associated with an antibacterial target (DNA gyrase) rather than a neurological receptor. |
| Conditions | Inferred from structural class activity in biochemical and cell-based assays [2] |
Why This Matters
For researchers aiming to avoid the potent D2/hERG liabilities of droperidol-like structures while exploring quinoline targets, this compound offers a structurally guaranteed divergent starting point, reducing the risk of confounding assay results from known off-target activities.
- [1] Bionity.com. Droperidol: Mechanism of Action and Cardiotoxicity Profile. View Source
- [2] Medapi, B., Renuka, J., Saxena, S., Sridevi, J. P., Medishetti, R., Kulkarni, P., Yogeeswari, P., & Sriram, D. (2015). Design and synthesis of novel quinoline-aminopiperidine hybrid analogues as Mycobacterium tuberculosis DNA gyraseB inhibitors. Bioorganic & Medicinal Chemistry, 23(9), 2307-2318. View Source
